6-Chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4(5H)-one
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Overview
Description
6-Chloro-5-(2-methoxyphenoxy)-[2,2’-bipyrimidin]-4(5H)-one is a chemical compound with the molecular formula C15H10ClN3O2 It is a bipyrimidine derivative, which means it contains two pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-(2-methoxyphenoxy)-[2,2’-bipyrimidin]-4(5H)-one typically involves the reaction of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2’-bipyrimidine with appropriate reagents. One common method involves the use of potassium carbonate in dimethyl sulfoxide (DMSO) as a solvent. The reaction is carried out at elevated temperatures, typically between 95°C and 105°C, for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the process is often automated to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-(2-methoxyphenoxy)-[2,2’-bipyrimidin]-4(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Potassium Carbonate: Used in substitution reactions.
Dimethyl Sulfoxide (DMSO): Common solvent for reactions involving this compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Scientific Research Applications
6-Chloro-5-(2-methoxyphenoxy)-[2,2’-bipyrimidin]-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-5-(2-methoxyphenoxy)-[2,2’-bipyrimidin]-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate specific signaling pathways in cells .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-5-(2-methoxyphenoxy)-2,2’-bipyrimidine: A closely related compound with similar structural features.
6-Chloro-5-(2-methoxyphenoxy)-[2,2’-bipyrimidin]-4-ol: Another derivative with slight modifications in its structure.
Uniqueness
6-Chloro-5-(2-methoxyphenoxy)-[2,2’-bipyrimidin]-4(5H)-one is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups
Properties
Molecular Formula |
C15H11ClN4O3 |
---|---|
Molecular Weight |
330.72 g/mol |
IUPAC Name |
6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-2-yl-5H-pyrimidin-4-one |
InChI |
InChI=1S/C15H11ClN4O3/c1-22-9-5-2-3-6-10(9)23-11-12(16)19-14(20-15(11)21)13-17-7-4-8-18-13/h2-8,11H,1H3 |
InChI Key |
GZHACTGWXQLZMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC2C(=NC(=NC2=O)C3=NC=CC=N3)Cl |
Origin of Product |
United States |
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